(3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate

Enzyme inhibition Chiral recognition Purine nucleoside phosphorylase

(3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate (CAS 1174020-51-9) is a chiral, N-Boc-protected 3-fluoro-4-hydroxypyrrolidine with the molecular formula C₉H₁₆FNO₃ and a molecular weight of 205.23 g/mol. The compound belongs to the class of fluorinated pyrrolidine building blocks and is characterized by a trans relationship between the fluorine and hydroxyl substituents on the pyrrolidine ring, both in the S configuration.

Molecular Formula C9H16FNO3
Molecular Weight 205.23
CAS No. 1174020-51-9
Cat. No. B3087494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate
CAS1174020-51-9
Molecular FormulaC9H16FNO3
Molecular Weight205.23
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C(C1)F)O
InChIInChI=1S/C9H16FNO3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5H2,1-3H3/t6-,7-/m0/s1
InChIKeyKTBDFQPHEPDHQW-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate (CAS 1174020-51-9): A Chiral Fluorinated Pyrrolidine Building Block for Stereochemically Demanding Syntheses


(3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate (CAS 1174020-51-9) is a chiral, N-Boc-protected 3-fluoro-4-hydroxypyrrolidine with the molecular formula C₉H₁₆FNO₃ and a molecular weight of 205.23 g/mol [1]. The compound belongs to the class of fluorinated pyrrolidine building blocks and is characterized by a trans relationship between the fluorine and hydroxyl substituents on the pyrrolidine ring, both in the S configuration . It is primarily employed as a synthetic intermediate in medicinal chemistry, particularly for introducing a stereo-defined fluoro-hydroxy pyrrolidine motif into bioactive molecules .

Why Generic Substitution Fails for (3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate: The Critical Role of Absolute Stereochemistry and the Fluorine Gauche Effect


In-class compounds cannot be simply interchanged because the (3S,4S) configuration imparts a distinct conformational bias and biological activity profile that is not replicated by its enantiomer or diastereomers [1]. The fluorine gauche effect in 3-fluoropyrrolidines stabilizes specific ring puckers that influence molecular recognition by enzymes and receptors [2]. As demonstrated in purine nucleoside phosphorylase (PNP) inhibitors, the (3S,4S) diastereomer exhibits a 57-fold greater binding affinity than its (3R,4R) enantiomer, a difference that cannot be compensated by adjusting other structural features and that translates directly into in vivo potency [3].

Quantitative Differentiation Evidence for (3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate Versus Closest Analogs


57-Fold Superior Target Binding Affinity: (3S,4S) vs. (3R,4R) in Purine Nucleoside Phosphorylase Inhibition

In a direct head-to-head study using human purine nucleoside phosphorylase (PNP), the (3S,4S)-configured fluoroamine inhibitor F-DADMe-ImmH, which incorporates the (3S,4S)-3-fluoro-4-hydroxypyrrolidine scaffold, exhibited a slow-onset binding inhibition constant (Ki*) of 0.032 nM. By stark contrast, its (3R,4R) enantiomer showed a Ki* of only 1.82 nM under identical assay conditions [1]. This 57-fold difference in potency demonstrates that the (3S,4S) absolute configuration is critical for high-affinity target engagement.

Enzyme inhibition Chiral recognition Purine nucleoside phosphorylase

In Vivo Oral Bioavailability Achieved at 0.2 mg/kg for the (3S,4S)-Configured PNP Inhibitor

The same study demonstrated that F-DADMe-ImmH bearing the (3S,4S) configuration achieved oral availability in mice at doses as low as 0.2 mg/kg, whereas no oral bioavailability data were reported for the (3R,4R) enantiomer, suggesting that the (3R,4R) isomer may not achieve comparable systemic exposure at tolerable doses [1]. This provides a procurement-relevant in vivo differentiation anchor.

Pharmacokinetics Oral bioavailability In vivo efficacy

Preferred (3S,4S) Absolute Configuration for Antimicrobial Quinolone Activity – Patent-Established Superiority

US Patent 6,423,843 explicitly identifies the (3S,4S) configuration as the most useful among the four possible stereoisomers of 3-amino-4-fluoromethylpyrrolidine for constructing quinolone antimicrobials with excellent activity and safety [1]. The patent teaches that the cis-configured (3S,4S) isomer provides superior antimicrobial performance compared to the (3R,4R), (3S,4R), and (3R,4S) isomers, establishing a class-level preference for the (3S,4S) stereochemistry in this therapeutically important scaffold.

Antimicrobial Quinolone Stereochemistry-activity relationship

Enantiomeric Purity and Procurement-Ready Specifications: (3S,4S) vs. Diastereomer (3R,4S)

Commercially available (3S,4S)-tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate is offered at purities of 97% (AChemBlock) to ≥98% (Fluoropharm), with chiral identity confirmed by NMR and HPLC . In comparison, the (3R,4S) diastereomer (CAS 1174020-49-5) is typically available at 97% purity from vendors such as Bidepharm . Pricing for the (3S,4S) isomer at the 1-gram scale ranges from $314 (€314, CymitQuimica/Fluorochem) to $360 (AChemBlock), reflecting a moderate premium for the biologically preferred configuration that is justified by the demonstrated 57-fold potency advantage in target binding [1].

Chiral purity Procurement specifications Vendor comparison

Recommended Application Scenarios for (3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate Based on Quantitative Evidence


PNP Inhibitor Lead Optimization: Leveraging 57-Fold Binding Affinity Advantage

For medicinal chemistry programs developing purine nucleoside phosphorylase (PNP) inhibitors, the (3S,4S) isomer should be the default starting building block. The 57-fold higher Ki* (0.032 nM vs. 1.82 nM for the (3R,4R) enantiomer) translates into lower required doses, improved therapeutic windows, and reduced off-target exposure. The demonstrated oral bioavailability at 0.2 mg/kg in mice further supports advancement into preclinical development without requiring prodrug strategies [1].

Quinolone Antimicrobial Development: Patent-Directed Configuration Selection

Research groups synthesizing 7-pyrrolidinyl quinolone antibacterials should prioritize procurement of the (3S,4S) isomer based on the explicit teaching of US Patent 6,423,843, which identifies (3S,4S) as the optimal configuration for antimicrobial activity and safety. Use of alternative stereoisomers risks producing less active or more toxic analogs, potentially wasting synthetic effort and resources [2].

Stereochemical Probe for Fluorine Gauche Effect Studies in Drug Design

The (3S,4S) compound serves as a well-defined stereochemical probe for investigating the fluorine gauche effect on pyrrolidine ring conformation [3]. Researchers studying conformational control in bioactive molecules can use this building block to systematically compare trans-(3S,4S) vs. trans-(3R,4R) vs. cis-(3R,4S) analogs in target binding assays, providing structure-activity relationship data that is directly translatable to lead optimization.

Quote Request

Request a Quote for (3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.